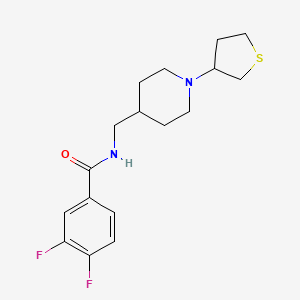

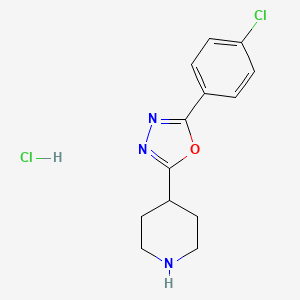

![molecular formula C24H29N3OS B2702887 4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 896678-44-7](/img/structure/B2702887.png)

4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide” is a complex organic molecule. It contains a thiazolo[5,4-b]pyridine core, which is a type of azole heterocycle . Azole heterocycles are a class of five-membered nitrogen-containing rings that are commonly found in many biologically active compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, thiazolo[5,4-b]pyridines can generally be synthesized from commercially available substances in moderate to good yields . The process usually involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis

The thiazolo[5,4-b]pyridine core of the molecule is a planar, aromatic ring system . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific substituents attached to this core (such as the 4-butyl, 2-methylphenyl, and cyclohexanecarboxamide groups) would further influence the overall structure and properties of the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolo[5,4-b]pyridine core and the specific substituents attached to it. For instance, the C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For instance, the presence of the thiazolo[5,4-b]pyridine core could contribute to its aromaticity and planarity . The specific substituents attached to this core would also influence properties such as solubility, stability, and reactivity.科学的研究の応用

Antituberculosis Activity

A study by Jeankumar et al. (2013) discusses the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB ATPase. The promising compound from this study showed activity against all tests with significant inhibition of MTB DNA gyrase, highlighting the potential of thiazole derivatives in antituberculosis therapy (Jeankumar et al., 2013).

Antiviral Activity

Another study by Attaby et al. (2006) reports on the synthesis, reactions, and antiviral activity of thiazole derivatives. The study emphasizes the potential of these compounds against HSV1 and HAV-MBB, suggesting their utility in the development of new antiviral therapies (Attaby et al., 2006).

Anticancer Agents

Research by Gomha et al. (2017) presents the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. The study highlights the significant anticancer activity of these compounds against Hepatocellular carcinoma cell lines, demonstrating the potential of thiazole derivatives in cancer treatment (Gomha et al., 2017).

Neuroimaging of Tau Pathology

Hashimoto et al. (2014) discuss the development of a PET probe for imaging tau pathology in the human brain, highlighting the clinical utility of such compounds in neuroimaging and the study of neurodegenerative diseases (Hashimoto et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific toxicological studies. As a general note, many thiazolo[5,4-b]pyridines have been found to exhibit potent biological activities, which suggests that they could potentially have toxic effects at high doses or under certain conditions .

将来の方向性

Given the wide range of biological activities exhibited by thiazolo[5,4-b]pyridines, this compound could potentially be of interest in the development of new therapeutic agents . Future research could involve further exploration of its biological activities, optimization of its synthesis process, and detailed investigation of its mechanism of action.

作用機序

Target of Action

Thiazolo[5,4-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

One thiazolo[5,4-b]pyridine compound was found to exhibit strong pi3kα inhibitory activity , suggesting that it might interact with its targets by inhibiting their activity.

Biochemical Pathways

Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .

Result of Action

Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

特性

IUPAC Name |

4-butyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3OS/c1-3-4-6-17-8-10-18(11-9-17)22(28)26-20-13-12-19(15-16(20)2)23-27-21-7-5-14-25-24(21)29-23/h5,7,12-15,17-18H,3-4,6,8-11H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAORFPFBWFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

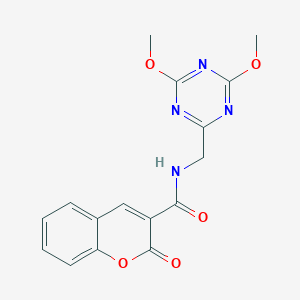

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)

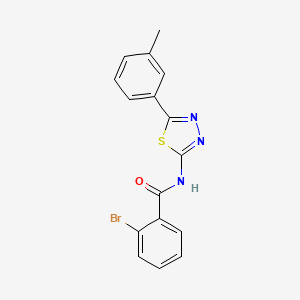

![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)

![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)

![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2702827.png)